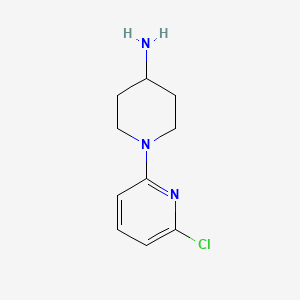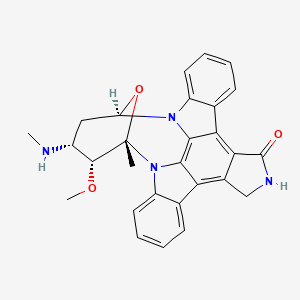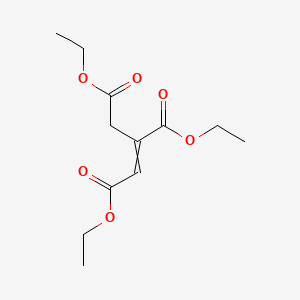
TRIETHYL ACONITATE
概要
説明
TRIETHYL ACONITATE is an organic compound with the molecular formula C12H18O6. It is a tricarboxylate ester derived from 1-propene-1,2,3-tricarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
TRIETHYL ACONITATE can be synthesized through the esterification of 1-propene-1,2,3-tricarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of triethyl 1-propene-1,2,3-tricarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .
化学反応の分析
Types of Reactions
TRIETHYL ACONITATE undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-propene-1,2,3-tricarboxylic acid and ethanol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1-propene-1,2,3-tricarboxylic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
TRIETHYL ACONITATE has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
作用機序
The mechanism of action of triethyl 1-propene-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to aconitic acid .
類似化合物との比較
Similar Compounds
Trimethyl 1-propene-1,2,3-tricarboxylate: Another ester of 1-propene-1,2,3-tricarboxylic acid with similar properties but different ester groups.
Tributyl 1-propene-1,2,3-tricarboxylate: A tricarboxylate ester with longer alkyl chains, leading to different physical properties.
Uniqueness
TRIETHYL ACONITATE is unique due to its specific ester groups, which confer distinct solubility and reactivity characteristics. Its ability to act as a plasticizer in biodegradable plastics and its role in enzyme inhibition make it a valuable compound in various applications .
特性
CAS番号 |
5349-99-5 |
|---|---|
分子式 |
C12H18O6 |
分子量 |
258.27 g/mol |
IUPAC名 |
triethyl (Z)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7- |
InChIキー |
IDDWGDKSBYYEPL-CLFYSBASSA-N |
SMILES |
CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC |
異性体SMILES |
CCOC(=O)C/C(=C/C(=O)OCC)/C(=O)OCC |
正規SMILES |
CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC |
外観 |
Solid powder |
Key on ui other cas no. |
5349-99-5 |
ピクトグラム |
Flammable |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Triethyl aconitate; AI3-11238; AI3 11238; AI311238 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


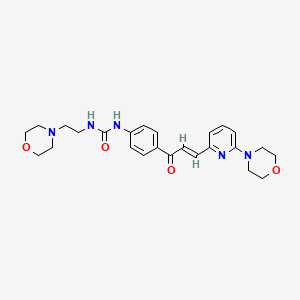
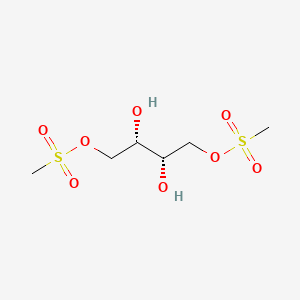
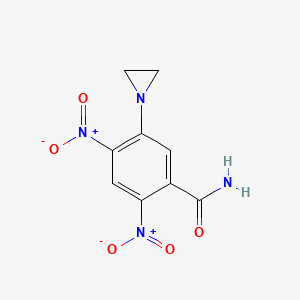
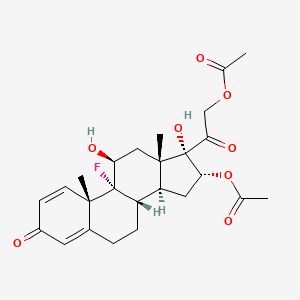
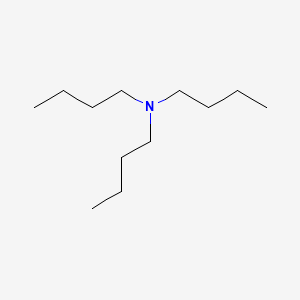
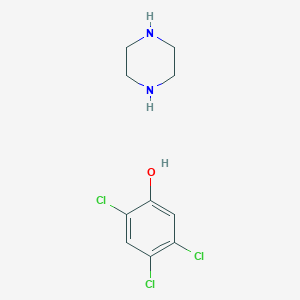

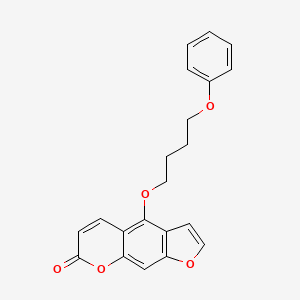
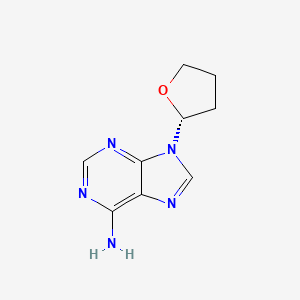
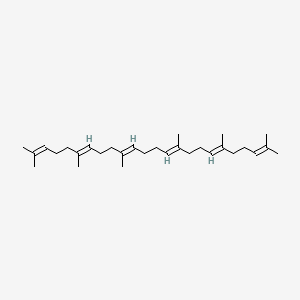
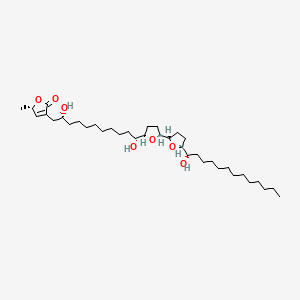
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)
